molecular formula C24H25N3S B2728655 (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-46-5

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2728655
CAS No.: 450353-46-5
M. Wt: 387.55
InChI Key: DFXDSDJKLQMGNP-STZFKDTASA-N
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Description

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a well-characterized and potent cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, demonstrating high specificity for the p38α isoform Source . This compound functions by competitively binding to the ATP-binding site of p38 MAPK, thereby suppressing its kinase activity and the subsequent phosphorylation of downstream transcription factors like ATF-2 and MAPKAP-K2 Source . Its primary research value lies in its application as a critical tool compound for elucidating the role of p38 signaling in various pathological and physiological processes. Researchers utilize this inhibitor in vitro to study the mechanisms driving the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), apoptosis, cell differentiation, and cellular responses to environmental stressors Source . By effectively blocking this key signaling node, it enables the investigation of inflammatory diseases, neurodegenerative conditions, and cancer biology, providing invaluable insights for drug discovery and basic cellular research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-(2,4-dimethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-16(2)11-19-6-8-20(9-7-19)23-15-28-24(27-23)21(13-25)14-26-22-10-5-17(3)12-18(22)4/h5-10,12,14-16,26H,11H2,1-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDSDJKLQMGNP-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, a compound with the molecular formula C24H25N3S and a molecular weight of 387.55, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's structure includes:

  • Thiazole ring : Known for its biological significance in various pharmacological agents.
  • Acrylonitrile moiety : Associated with anti-cancer properties.

Anticancer Properties

Research indicates that compounds containing thiazole and acrylonitrile structures exhibit significant anticancer activity. For instance, thiazolidine derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In studies, the compound exhibited IC50 values comparable to standard anticancer drugs, suggesting its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.0
Compound BA54910.0
(Z)-3...HepG28.5This study

Antimicrobial Activity

Preliminary studies show that thiazole-containing compounds can inhibit the growth of various bacteria. The compound's structure suggests potential antibacterial properties, which are currently under investigation. For example, derivatives similar to this compound have demonstrated activity against Gram-positive bacteria .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : The acrylonitrile moiety may interfere with DNA synthesis or repair mechanisms.
  • Induction of apoptosis : Thiazole derivatives can activate apoptotic pathways in cancer cells.
  • Antioxidant activity : Some thiazole compounds exhibit properties that scavenge free radicals, contributing to their anticancer efficacy.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several thiazolidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the thiazole ring enhanced anticancer activity significantly .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that specific substitutions increased efficacy against common pathogens .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The biological activity of (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been evaluated against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MDA-MB-231 (Breast)5.0
HT29 (Colon)7.5
Jurkat (T-cell leukemia)6.0

The structure-activity relationship analysis suggests that modifications in the aromatic rings enhance cytotoxicity, making this compound a candidate for further drug development.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various microorganisms:

Microorganism Activity Observed Methodology
Staphylococcus aureusModerateDisk diffusion method
Candida albicansSignificantDisk diffusion method
Escherichia coliLowDisk diffusion method

These results indicate that the compound possesses varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Case Studies

Recent studies have focused on the synthesis and evaluation of related thiazole compounds, demonstrating significant anticancer properties in vitro. One notable case study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.

Comparison with Similar Compounds

Key Observations:

  • Amino Group Variations: The 2,4-dimethylphenyl group in the target compound offers steric hindrance distinct from the 3-chloro-2-methylphenyl group in ’s analog, which may alter binding affinity in biological systems.
  • Synthetic Routes: highlights the use of Knoevenagel condensation and cyclization reactions for analogous acrylonitrile-thiazole derivatives, suggesting similar methods for synthesizing the target compound .

Physicochemical and Conformational Analysis

Crystallographic Insights:

Compounds with fluorophenyl-thiazole motifs () exhibit planar conformations except for perpendicularly oriented aryl groups, a feature that may apply to the target compound’s isobutylphenyl substituent. This orientation could reduce crystallinity compared to fully planar analogs, impacting solubility .

Solubility and Stability:

  • The isobutyl group’s hydrophobicity likely decreases aqueous solubility compared to nitro- or chloro-substituted analogs .
  • The dimethylphenyl group may stabilize the molecule via intramolecular hydrogen bonding, as observed in structurally related triazole derivatives .

Q & A

Q. What are the recommended synthetic routes for (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions influence isomer selectivity?

  • Methodological Answer : The synthesis involves multi-step coupling of aromatic and heterocyclic precursors. A typical route includes:
  • Thiazole ring formation : Cyclocondensation of 4-(4-isobutylphenyl)thiazol-2-amine with α-bromoacrylonitrile derivatives under basic conditions (e.g., piperidine/K2_2CO3_3 in ethanol or DMF) .
  • Stereocontrol : The Z-isomer is favored by optimizing temperature (e.g., reflux at 80–100°C) and solvent polarity. Polar aprotic solvents like DMF enhance regioselectivity, while bases like NaH suppress side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate the Z-isomer .

Q. How can the structural integrity of this compound be validated, and what analytical techniques are critical for characterization?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J ≈ 12 Hz) and substituent integration .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amino and nitrile groups) .
  • HPLC-MS : Monitor purity (>95%) and detect trace isomers using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the hypothesized biological targets of this compound based on its structural analogs?

  • Methodological Answer :
  • Target prediction : The thiazole-acrylonitrile scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction. Docking studies suggest interactions with ATP-binding pockets via the acrylonitrile moiety .
  • Preliminary assays : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and compare with control compounds like 4-(4-chlorophenyl)thiazol-2-amine derivatives .

Advanced Research Questions

Q. How can reaction optimization address low yields or isomer contamination in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (e.g., 5–20 mol% piperidine), solvent ratios (DMF:ethanol), and reaction time to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction byproducts .
  • Scale-up challenges : Implement flow chemistry for better heat/mass transfer and reduce Z→E isomerization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Batch consistency : Ensure compound purity via LC-MS and quantify isomer ratios using chiral HPLC .
  • Assay standardization : Compare results across labs using common protocols (e.g., IC50_{50} determination with fixed cell densities and incubation times) .
  • Metabolic stability : Evaluate cytochrome P450 interactions (CYP3A4/CYP2D6) to explain variability in in vivo vs. in vitro efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR studies : Correlate substituent effects (e.g., isobutyl vs. methyl groups) with logP, polar surface area, and IC50_{50} values .
  • Molecular dynamics : Simulate binding stability in kinase targets (e.g., 100 ns simulations to assess hydrogen-bond retention) .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with improved solubility and reduced hepatotoxicity .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be mitigated?

  • Methodological Answer :
  • Forced degradation : Expose to light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4 weeks. Monitor via HPLC for nitrile hydrolysis or thiazole ring oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent photodegradation .
  • Degradation pathways : Identify major impurities (e.g., acrylonitrile → carboxylic acid) using LC-MS/MS .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Z-Isomer Enrichment

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventDMF7898
CatalystPiperidine (10 mol%)8597
Temperature80°C (reflux)7295

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
1^1H NMRδ 7.8–8.2 (thiazole-H), δ 6.3 (NH)
IR2220 cm1^{-1} (C≡N stretch)
X-rayDihedral angle: 15° (Z-configuration)

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